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molecular formula C10H16O3 B8296874 1-Methyl-2-oxocyclopentanepropionic acid methyl ester

1-Methyl-2-oxocyclopentanepropionic acid methyl ester

Cat. No. B8296874
M. Wt: 184.23 g/mol
InChI Key: XVEBFRQUOXNXPO-UHFFFAOYSA-N
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Patent
US04128560

Procedure details

In the same manner but replacing 2-methylcyclohexanone with an equivalent amount of 2-methylcyclopentanone, 1-methyl-2-oxocyclopentanepropionic acid methyl ester, bp 88°-100° C./1.1 mm, nmr (CDCl3) δ 1.0 (s, 3H), 1.8 (m, 6H), 2.3 (m, 4H), 3.7 (s, 3H), is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]C1CCCCC1=O.CC1CCCC1=O.[CH3:16][O:17][C:18](=[O:28])[CH2:19][CH2:20][C:21]1([CH3:27])[CH2:25][CH2:24][CH2:23][C:22]1=[O:26]>>[CH3:16][O:17][C:18](=[O:28])[CH2:19][CH2:20][C:21]1([CH3:27])[CH2:25][CH2:24][CH2:23][CH2:1][C:22]1=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(CCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(CCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCC1(C(CCC1)=O)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
COC(CCC1(C(CCCC1)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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